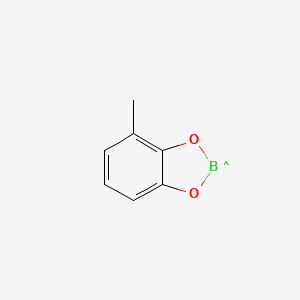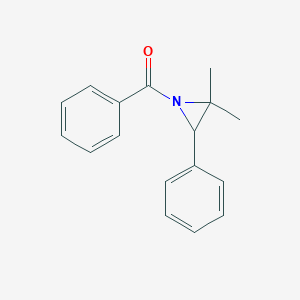
(2,2-Dimethyl-3-phenylaziridin-1-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2-Dimethyl-3-phenylaziridin-1-yl)(phenyl)methanone is an organic compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique reactivity to these compounds. This particular compound features a phenyl group and a dimethyl group attached to the aziridine ring, making it an interesting subject for chemical research and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethyl-3-phenylaziridin-1-yl)(phenyl)methanone typically involves the reaction of a suitable aziridine precursor with a phenyl ketone. One common method is the reaction of 2,2-dimethyl-3-phenylaziridine with benzoyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the aziridine nitrogen attacks the carbonyl carbon of benzoyl chloride, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(2,2-Dimethyl-3-phenylaziridin-1-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oximes and hydrazones.
Reduction: Alcohols.
Substitution: Various ring-opened products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2,2-Dimethyl-3-phenylaziridin-1-yl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique reactivity.
Industry: Utilized in the production of polymers and other materials through ring-opening polymerization.
Mecanismo De Acción
The mechanism of action of (2,2-Dimethyl-3-phenylaziridin-1-yl)(phenyl)methanone involves its reactivity due to the strained aziridine ring. The ring strain makes the compound highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is harnessed in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific reaction or application being studied.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dimethyl-3-phenylaziridine: Similar structure but lacks the phenyl ketone group.
Phenylacetone: Contains a phenyl group and a carbonyl group but lacks the aziridine ring.
Uniqueness
(2,2-Dimethyl-3-phenylaziridin-1-yl)(phenyl)methanone is unique due to the presence of both the aziridine ring and the phenyl ketone group
Propiedades
Número CAS |
126437-18-1 |
|---|---|
Fórmula molecular |
C17H17NO |
Peso molecular |
251.32 g/mol |
Nombre IUPAC |
(2,2-dimethyl-3-phenylaziridin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C17H17NO/c1-17(2)15(13-9-5-3-6-10-13)18(17)16(19)14-11-7-4-8-12-14/h3-12,15H,1-2H3 |
Clave InChI |
JDEQVGAEIPZOEW-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


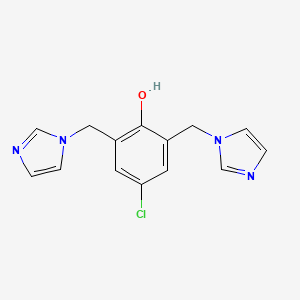
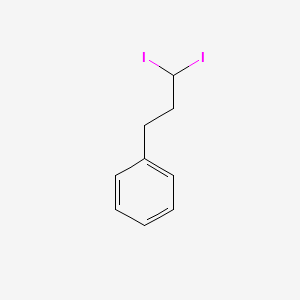
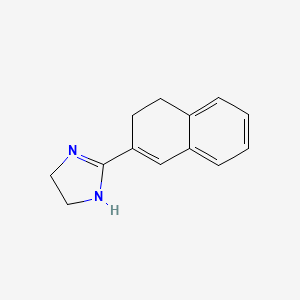
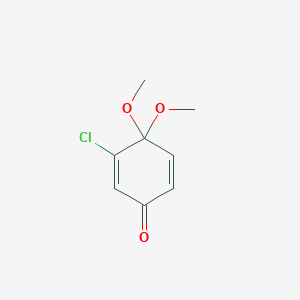
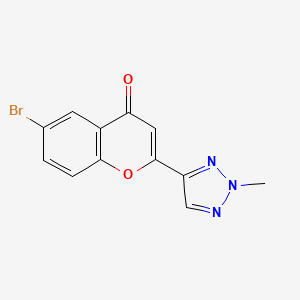

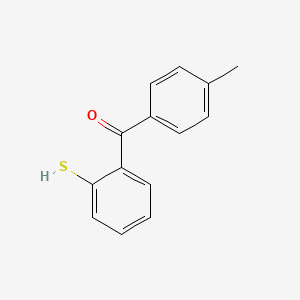
![2-[(Chlorodisulfanyl)oxy]propane](/img/structure/B14282991.png)

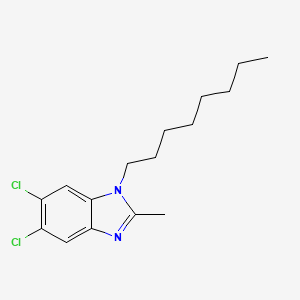
![tert-Butyl(dimethyl)[(6-methylhept-5-en-2-yl)oxy]silane](/img/structure/B14283024.png)
![2-[2,6-Bis(2,3-dimethylbutan-2-yl)phenoxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14283034.png)
![Diethyl [(4-carbamothioylphenyl)methyl]propanedioate](/img/structure/B14283045.png)
